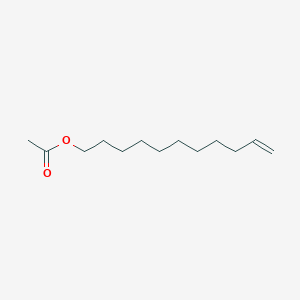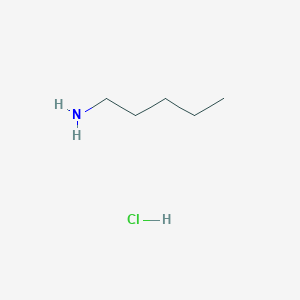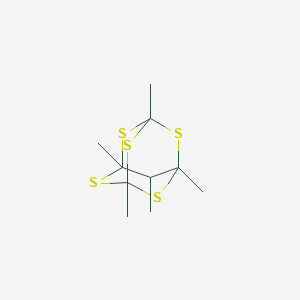
2,4,6,8,9-Pentathiaadamantane, 1,3,5,7,10-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8,9-Pentathiaadamantane, 1,3,5,7,10-pentamethyl- is a sulfur-containing compound that is widely used in scientific research. This compound is also known as PTA and has several unique properties that make it an important tool for studying various biochemical and physiological processes in the laboratory.
Mechanism Of Action
The mechanism of action of PTA is not fully understood, but it is believed to involve the interaction of the sulfur atoms in the molecule with various biological molecules. PTA has been shown to interact with proteins, lipids, and nucleic acids, and its unique structure allows it to bind to these molecules in a specific and selective manner.
Biochemical And Physiological Effects
PTA has several biochemical and physiological effects that make it an important tool for studying various biological processes. PTA has been shown to affect the activity of enzymes, the structure of membranes, and the function of ion channels. These effects can be used to study various biological processes, including cell signaling, metabolism, and membrane transport.
Advantages And Limitations For Lab Experiments
One of the main advantages of PTA is its unique fluorescence emission spectrum, which allows it to be used in a variety of different assays for detecting and analyzing various biological molecules. PTA is also relatively easy to synthesize and is stable under a wide range of conditions. However, there are also some limitations to using PTA in the laboratory. PTA can be toxic at high concentrations, and its interaction with biological molecules can be affected by factors such as pH and temperature.
Future Directions
There are several future directions for research involving PTA. One area of research is the development of new methods for synthesizing PTA and related compounds. Another area of research is the development of new assays and techniques for using PTA to study various biological processes. Finally, there is a need to better understand the mechanism of action of PTA and its effects on various biological molecules.
Synthesis Methods
PTA can be synthesized through a multi-step process involving the reaction of several different chemicals. One common method involves the reaction of 1,3,5,7-tetramethyladamantane with sulfur, followed by a series of chemical reactions to produce PTA. This synthesis method has been well-established and is widely used in the laboratory.
Scientific Research Applications
PTA has several important applications in scientific research. One of the primary uses of PTA is as a fluorescent probe for detecting and studying biological molecules. PTA has a unique fluorescence emission spectrum that allows it to be used in a variety of different assays for detecting and analyzing various biological molecules.
properties
CAS RN |
17443-93-5 |
|---|---|
Product Name |
2,4,6,8,9-Pentathiaadamantane, 1,3,5,7,10-pentamethyl- |
Molecular Formula |
C10H16S5 |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
1,3,5,7,10-pentamethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C10H16S5/c1-6-7(2)11-9(4)13-8(6,3)14-10(5,12-7)15-9/h6H,1-5H3 |
InChI Key |
CEEKRBRLZKVJES-UHFFFAOYSA-N |
SMILES |
CC1C2(SC3(SC1(SC(S2)(S3)C)C)C)C |
Canonical SMILES |
CC1C2(SC3(SC1(SC(S2)(S3)C)C)C)C |
synonyms |
1,3,5,7,10-Pentamethyl-2,4,6,8,9-pentathiaadamantane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



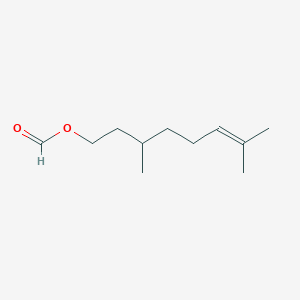
![[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol](/img/structure/B91524.png)
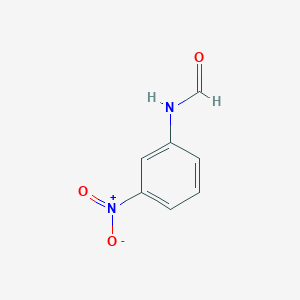
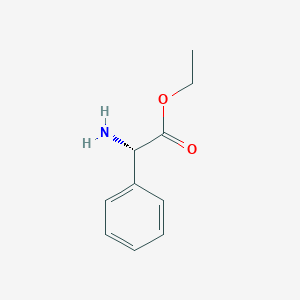
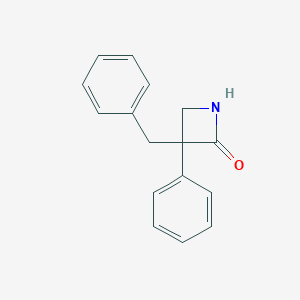
![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)
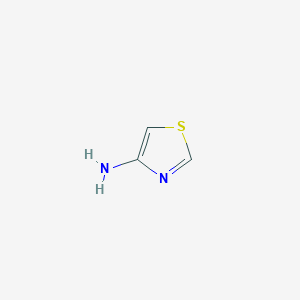

![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)
